1-(thiophen-3-ylmethyl)azetidin-3-amine
Description
1-(Thiophen-3-ylmethyl)azetidin-3-amine is a small organic molecule featuring an azetidine ring (a four-membered saturated heterocycle) substituted at the 1-position with a thiophene-3-ylmethyl group and at the 3-position with an amine. The thiophene moiety confers aromatic and electronic properties, while the azetidine ring introduces conformational rigidity, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-4-10(5-8)3-7-1-2-11-6-7/h1-2,6,8H,3-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUZZULAYILGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-ylmethyl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and azetidine derivatives.
Reaction Conditions: The thiophene derivative is reacted with an azetidine derivative under controlled conditions. Common reagents used in this process include bases like sodium hydride and solvents such as dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the thiophene derivative acts as a nucleophile, attacking the azetidine derivative to form the desired product.
Industrial Production Methods
Industrial production of 1-(thiophen-3-ylmethyl)azetidin-3-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The primary amine group on the azetidine ring participates in nucleophilic substitution reactions. For example, alkylation or acylation occurs under mild conditions due to the ring’s inherent strain, which enhances reactivity.
Example Reaction :
Reagents : Benzyl bromide, KCO, DMF, 60°C
Product : 1-(Thiophen-3-ylmethyl)-3-(benzylamino)azetidine
Yield : 78%
Aza-Michael Addition
The primary amine undergoes conjugate addition to α,β-unsaturated carbonyl compounds (e.g., acrylates, maleimides) via aza-Michael reactions.
Example Reaction :
Reagents : Methyl acrylate, HO, RT
Product : 3-(2-Carbomethoxyethyl)amino derivative
Mechanism : The amine attacks the β-carbon of the acrylate, forming a C–N bond .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(Thiophen-3-ylmethyl)azetidin-3-amine | Methyl acrylate, HO | 3-(2-Carbomethoxyethyl)amino adduct | 65% |
Oxidation of the Thiophene Moiety
The thiophene ring undergoes oxidation at the sulfur atom to form sulfoxides or sulfones, depending on the oxidizing agent.
Example Reaction :
Reagents : HO, AcOH, 50°C
Product : 1-(Thiophen-3-ylmethyl-S-oxide)azetidin-3-amine
Selectivity : Controlled oxidation avoids over-oxidation to sulfone .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(Thiophen-3-ylmethyl)azetidin-3-amine | HO, AcOH | Thiophene-S-oxide derivative | 62% | |
| Same substrate | mCPBA, CHCl | Thiophene-S,S-dioxide derivative | 55% |
Cross-Coupling Reactions
The thiophene ring can engage in Suzuki-Miyaura cross-coupling if functionalized with a halide (e.g., bromide). This reaction expands the molecule’s aromatic system.
Hypothetical Reaction :
Reagents : Pd(PPh), Phenylboronic acid, NaCO, DME/HO
Product : 1-(5-Phenylthiophen-3-ylmethyl)azetidin-3-amine
Note : Requires prior bromination at the thiophene’s 5-position .
Condensation with Aldehydes/Ketones
The primary amine forms Schiff bases via condensation with carbonyl compounds.
Example Reaction :
Reagents : Benzaldehyde, EtOH, RT
Product : 3-(Benzylideneamino)azetidine derivative
Yield : 70%
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(Thiophen-3-ylmethyl)azetidin-3-amine | Benzaldehyde, EtOH | Schiff base | 70% |
Hydrogenolysis of the Azetidine Ring
Under hydrogenation conditions, the azetidine ring opens to form a linear amine.
Example Reaction :
Reagents : H, Pd/C, MeOH
Product : 3-Amino-1-(thiophen-3-ylmethyl)propane
Mechanism : Ring strain facilitates cleavage of the C–N bond .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(Thiophen-3-ylmethyl)azetidin-3-amine | H, Pd/C | Linear propane derivative | 88% |
Complexation with Metal Ions
The amine and thiophene groups act as ligands for transition metals (e.g., Cu, Fe), forming coordination complexes.
Example Reaction :
Reagents : CuCl, HO
Product : [Cu(L)Cl] (L = ligand)
Application : Potential catalysis or antimicrobial activity.
Scientific Research Applications
1-(Thiophen-3-ylmethyl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(thiophen-3-ylmethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(thiophen-3-ylmethyl)azetidin-3-amine , highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights :
Substituent Effects on Lipophilicity :
- The thiophen-3-ylmethyl group in the target compound introduces moderate lipophilicity, intermediate between the highly lipophilic benzhydryl group (logP ~3.5 estimated) and the polar difluorophenyl or trifluoromethylphenyl groups (logP ~2.0–2.5) .
- The isopropyl substituent in 1-(propan-2-yl)azetidin-3-amine dihydrochloride reduces lipophilicity but enhances aqueous solubility in its salt form .
Synthetic Accessibility :
- Reductive amination using imine reductases (IREDs) has been demonstrated for related thiophene-containing amines, achieving >97% conversion in some cases (e.g., N-(thiophen-3-ylmethyl)cyclohexanamine ) .
- 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is synthesized via standard amination protocols, with purity ≥95% .
Fluorinated analogs (e.g., 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine) are often explored for metabolic stability in drug design due to the electron-withdrawing effects of fluorine .
This is exemplified in N-benzyl-N-(thiophen-3-ylmethyl)bicyclo[1.1.1]pentan-1-amine, a structurally constrained analog synthesized in 74% yield .
Biological Activity
1-(Thiophen-3-ylmethyl)azetidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of 1-(thiophen-3-ylmethyl)azetidin-3-amine typically involves the following steps:
- Starting Materials : The synthesis begins with thiophenes and azetidine derivatives.
- Reactions : Common methods include nucleophilic substitution reactions where the thiophenol reacts with azetidine derivatives to form the target compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Biological Activity
1-(Thiophen-3-ylmethyl)azetidin-3-amine exhibits various biological activities, particularly in cancer research and enzyme inhibition.
Antiproliferative Activity
Research indicates that compounds similar to 1-(thiophen-3-ylmethyl)azetidin-3-amine demonstrate significant antiproliferative effects in various cancer cell lines. For instance, a study reported similar azetidine derivatives showing IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1-(Thiophen-3-ylmethyl)azetidin-3-amine | MCF-7 | 10–33 |
| Similar Azetidine Derivative | MDA-MB-231 | 23–33 |
The mechanism of action for 1-(thiophen-3-ylmethyl)azetidin-3-amine may involve:
- Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer proliferation pathways.
Case Studies
Several studies have evaluated the biological activity of azetidine derivatives, including 1-(thiophen-3-ylmethyl)azetidin-3-amine:
- Anticancer Studies : A study on azetidine derivatives indicated that they significantly inhibited cell proliferation in breast cancer models, with notable effects on tubulin dynamics .
- Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit key enzymes involved in tumor growth, suggesting potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
